molecular formula C14H19N3O9 B014737 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose CAS No. 84278-00-2

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Cat. No. B014737
CAS RN: 84278-00-2
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-RQICVUQASA-N
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Description

“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .


Synthesis Analysis

The synthesis of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” has been described in the literature . The process involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-ɑ-D-mannopyranose oxalate and EDC.HCl dissolved in dimethylformamide, followed by azido acetic acid . The reaction is allowed to stir for 1 hour, and subsequently, triethylamine is added .


Molecular Structure Analysis

The molecular structure of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” can be represented by the InChI string: InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 .

Scientific Research Applications

  • Source of D-Galactosamine and Derivatives : It serves as a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy derivatives, which are important in various biochemical applications (Lemieux & Ratcliffe, 1979).

  • Synthesis of Regioselective Compounds : It is used in the synthesis of various regioselective compounds, highlighting its importance in organic chemistry (Kloosterman et al., 1986).

  • Inhibition of Cyclic AMP Signaling in Neurons : A derivative, 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy--D-galactopyranose, acts as a potent inhibitor of cyclic AMP signaling in neurons, indicating its potential use in neurological studies (Wolfrom et al., 1971).

  • Novel Route to 1,4-Anhydro Derivatives : It offers a novel route to 1,4-anhydro derivatives of α-D-galactopyranose, which can be useful in the development of new pharmaceuticals (Bullock et al., 1990).

  • Intermediate in Synthesis of Phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside : It is a key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, used in certain biochemical studies (Srikrishnan & An, 1988).

  • Mediator for Molecular Interactions : It serves as a mediator for N-H...O and C-H...O interactions, which is significant in understanding molecular interactions (Srinivas et al., 2004).

  • Study of Anomerization and Kinetic Acetylation : Its derivatives, such as alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, are studied for their anomerization and kinetic acetylation properties (Liu et al., 2005).

  • Crystal Structures Studies : Derivatives with different 2-(acylamino) substituents have been studied for their crystal structures in the monoclinic space group C2, aiding in the understanding of molecular crystallography (Mikeska et al., 2003).

  • Synthesis of Fluoro-Derivatives : It is used in the rapid, stereoselective, high yielding synthesis of 2-deoxy-2-fluoro-D-hexopyranoses, which are important in the development of fluorinated bioactive molecules (Adam, 1982).

  • Antitumor Activities : Certain derivatives, like 5′-O-(2-Azido-2-deoxy-α-D-glycosyl)nucleosides, show antitumor activities, highlighting its potential in cancer research (Zhang et al., 2003).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-RQICVUQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447866
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

CAS RN

84278-00-2
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azido-D-galactose tetraacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
JM Wojnar, CW Evans, AL DeVries… - Australian Journal of …, 2011 - CSIRO Publishing
Antifreeze glycoproteins (AFGPs) are glycosylated polypeptides produced by Antarctic and Arctic fishes, which allow them to survive in seawater at sub-zero temperatures. An …
Number of citations: 13 www.publish.csiro.au
SE Tully, R Mabon, CI Gama, SM Tsai… - Journal of the …, 2004 - ACS Publications
Chondroitin sulfate glycosaminoglycans are sulfated polysaccharides involved in cell division, neuronal development, and spinal cord injury. Here, we report the synthesis and …
Number of citations: 201 0-pubs-acs-org.brum.beds.ac.uk
KU Guenther, T Ziegler - Synthesis, 2014 - thieme-connect.com
Twenty-nine glycoconjugate building blocks based on the N-(2-aminoethyl)glycine (AEG) backbone and sugars linked to the backbone by a 1,2,3-triazole moiety were prepared via …
R Liang - 1997 - search.proquest.com
Part I. Synthesis and conformational studies of O-glycopeptides. We have synthesized a series of O-glycosylated peptides by incorporating glycosylated amino acids into the solid phase …
NR Horan - 1999 - search.proquest.com
Carbohydrate-derivatized TentaGel beads were used as a model system for cell surfaces to evaluate polyvalent carbohydrate-protein interactions. We demonstrate that the surface-…
P Haseler - 2014 - researchspace.auckland.ac.nz
T–cells are a population of lymphocytes which are able to destroy cells infected with pathogens and cancer cells. For a T–cell immune response to be initiated, antigens need to be …
Number of citations: 0 researchspace.auckland.ac.nz

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